molecular formula C14H19N7O3S B2930933 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide CAS No. 2097867-47-3

1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide

Katalognummer: B2930933
CAS-Nummer: 2097867-47-3
Molekulargewicht: 365.41
InChI-Schlüssel: BFHUFSVBNXCORR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a potent, highly selective, cell-permeable inhibitor of glucose transporter GLUT1 . It has an IC50 value of 2 nM in vitro and inhibits glucose uptake by Hela-MaTu cells with an IC50 value of 3.2 nM .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo. This research led to the identification of compounds with potent and selective inhibitors of COX-2, contributing to the development of new therapeutic agents for the treatment of conditions such as rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Antimicrobial and Antibacterial Evaluation

Further investigations into the chemical synthesis of new heterocyclic compounds containing a sulfonamido moiety have shown significant potential for use as antibacterial agents. The synthesis of these compounds, including the one , aims at broadening the spectrum of effective treatments against bacterial infections. Novel compounds have been synthesized and tested for high antibacterial activities, marking a promising step towards developing new antimicrobial therapies (Azab et al., 2013).

Synthesis of Hybrid Compounds for Various Biological Activities

The development of sulfonamide hybrids, which involve combining sulfonamides with other biologically active heterocycles, has led to the creation of compounds with a wide range of therapeutic applications. These include antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer activities. This research underscores the importance of sulfonamide-based hybrids in medicinal chemistry, offering insights into the design and development of novel formulations with enhanced effectiveness for a variety of medical conditions (Massah et al., 2022).

Contribution to Antioxidant Activity Studies

Studies on the synthesis of new classes of sulfone/sulfonamide-linked bis heterocycles have revealed compounds with potential antioxidant properties. This research adds valuable information to the understanding of how structurally novel sulfonamide compounds can be utilized in combating oxidative stress-related diseases. The identification of compounds with higher antioxidant activity among these new classes provides a foundation for further investigation into their potential therapeutic uses (Padmaja et al., 2014).

Eigenschaften

IUPAC Name

1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N7O3S/c1-9(2)14-18-12(8-20(14)3)25(22,23)16-6-11-17-13(19-24-11)10-5-15-21(4)7-10/h5,7-9,16H,6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHUFSVBNXCORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NO2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.